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Compound of Interest |

Compound Name: 4-[2-(Dimethylamino)propyl]phenol
CAS No.: 69792-61-6
Cat. No.: B188697

Get Quote

Executive Summary

The compound 4-[2-(Dimethylamino)propyl]phenol, commonly referred to in forensic and
pharmacological literature as p-hydroxy-N,N-dimethylamphetamine (p-OH-DMA), is a critical
Phase | metabolite of the Schedule | controlled substance N,N-dimethylamphetamine (DMA).
For researchers, toxicologists, and drug development professionals, the accurate spectroscopic
identification of p-OH-DMA is essential for distinguishing DMA administration from the abuse of
other amphetamine-type stimulants (ATS) such as methamphetamine[1]. This whitepaper
provides an in-depth, authoritative guide to the spectroscopic properties, fragmentation
mechanics, and self-validating analytical workflows required for the precise quantification of this
compound.

Mechanistic Context & Pharmacokinetics

N,N-dimethylamphetamine undergoes extensive hepatic biotransformation. While the primary
metabolic route is N-oxidation via flavin-containing monooxygenases (FMO) to form DMA N-
oxide, a significant secondary pathway involves aromatic hydroxylation mediated by the
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Cytochrome P450 2D6 (CYP2D6) enzyme[2]. This pathway yields p-OH-DMA, which is
subsequently excreted in human urine primarily as a phase Il glucuronide conjugate.
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Metabolic pathways of N,N-Dimethylamphetamine highlighting the formation of p-OH-DMA.

Structural & Physicochemical Properties

¢ |[UPAC Name: 4-[2-(Dimethylamino)propyl]phenol

Molecular Formula: C11H17NO

Monoisotopic Mass: 179.1310 Da

Acid Dissociation Constants (pKa): ~9.5 (phenolic hydroxyl), ~10.1 (tertiary amine)

LogP: ~1.8 (lipophilic basic amine)

Spectroscopic Data & Analysis
Mass Spectrometry (EI-MS and LC-ESI-MS/MS)
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Mass spectrometry is the gold standard for ATS identification. In Electron lonization (EI-MS) at
70 eV, the molecular ion (M* 179) is virtually undetectable. The spectrum is dominated by a
base peak at m/z 72[3].

In Electrospray lonization Tandem Mass Spectrometry (ESI-MS/MS), the even-electron
precursor ion [M+H]* is observed at m/z 180.1. Collision-induced dissociation (CID) yields
highly specific product ions used for forensic quantification[4].

Table 1: LC-ESI-MS/MS Transition lons and Mechanistic Rationale

. Causality /
Precursor lon Product lon Collision ]
lon Purpose Fragmentation
(m/z) (m/z) Energy (eV) .
Mechanism

Neutral loss of
dimethylamine
(-45 Da) via
180.1 [M+H]* 135.1 15 Quantifier inductive
cleavage,
forming a stable

carbocation.

Cleavage of the
benzylic C-C
bond, yielding

180.1 [M+H]* 107.1 25 Qualifier the resonance-
stabilized p-
hydroxybenzyl
cation.

Alpha-cleavage
yielding the

180.1 [M+H]* 72.1 20 Qualifier dimethyliminium
ion[CHsCH=N(C
Hs)z2]*.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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The structural elucidation of p-OH-DMA relies heavily on the distinct electronic environments
created by the electron-donating phenol group and the tertiary amine.

Table 2: *H and *3C NMR Assignments (Simulated in Methanol-d4, 400 MHz)
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Position

H NMR (3,
ppm)

Multiplicity (J
in Hz)

3C NMR (3,
ppm)

Assignment
Rationale

1 (Ar)

130.0

Quaternary
aromatic carbon
attached to the
alkyl chain.

2,6 (An)

7.05

d (8.5)

131.5

Ortho to the alkyl
chain; classic
AA'BB' spin

system.

3, 5 (Ar)

6.75

d (8.5)

116.3

Strongly shielded
by the resonance
effect of the

ortho-OH group.

4 (Ar)

157.2

Deshielded
quaternary
carbon directly
attached to the
electronegative

oxygen.

7 (CH2)

2.85,2.45

dd, dd

39.5

Diastereotopic
benzylic protons
split by the
adjacent chiral

alpha-carbon.

8 (CH)

2.95

61.5

Deshielded
methine proton
adjacent to the
basic tertiary

amine.

9 (CHs)

0.95

d (6.5)

135

Alpha-methyl
group.
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N-methyl protons

appearing as a
N(CHs)2 2.35 s (6H) 41.2 highly integrated

singlet due to

rapid rotation.

Expertise & Experience: The Causality of Analytical
Choices

As an Application Scientist, it is critical to understand why specific analytical parameters are
chosen, rather than simply executing them.

The Causality of Fragmentation: In EI-MS, the base peak at m/z 72 occurs because electron
ionization of aliphatic tertiary amines strongly favors alpha-cleavage. The radical cation initially
formed at the nitrogen atom induces homolytic cleavage of the C(alpha)-C(beta) bond. This
expels the p-hydroxybenzyl radical and leaves a highly stable, resonance-stabilized
dimethyliminium cation[3]. Because this m/z 72 ion is common to many regioisomeric
ethoxyphenethylamines and dimethylamphetamines, EI-MS alone is insufficient for definitive
identification without prior chromatographic resolution or derivatization.

The Causality of Sample Preparation:p-OH-DMA possesses both a basic tertiary amine (pKa
~10.1) and a weakly acidic phenol (pKa ~9.5). In biological matrices, it exists predominantly as
a glucuronide conjugate. Direct extraction will fail. Enzymatic hydrolysis is strictly required to
cleave the phase Il conjugate. Furthermore, Solid Phase Extraction (SPE) must utilize a Mixed-
Mode Strong Cation Exchange (SCX) sorbent. By adjusting the sample to pH 4.0, the amine is
fully protonated (cationic) while the phenol remains neutral. This allows the molecule to bind
ionically to the sulfonic acid groups of the SCX sorbent, permitting aggressive organic washes
to remove neutral lipid interferences before eluting at a high pH[1].

Trustworthiness: Self-Validating Experimental
Protocols

To ensure absolute scientific integrity and prevent false positives/negatives in forensic or
pharmacokinetic settings, the following protocol operates as a closed-loop, self-validating
system.
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Self-validating sample preparation and LC-MS/MS workflow for p-OH-DMA quantification.

Step-by-Step Methodology: UHPLC-MS/MS
Quantification

Internal Standard Addition (Validation Check 1): Aliquot 1.0 mL of the biological sample into a
clean glass tube. Immediately add 50 uL of deuterated internal standard (p-OH-DMA-ds, 100
ng/mL). Causality: Adding the IS before any manipulation ensures that any subsequent loss
during extraction or ion suppression in the MS is mathematically corrected. Adrop in IS
absolute area flags an extraction failure.

Enzymatic Hydrolysis: Add 1.0 mL of 0.1 M acetate buffer (pH 5.0) and 50 pL of (3-
glucuronidase (>100,000 units/mL). Incubate at 37°C for 2 hours.

pH Adjustment: Cool the sample and add 0.1 M HCI dropwise until the pH reaches 4.0.

SCX SPE Conditioning: Condition a Bond Elut SCX cartridge (or equivalent) with 2 mL of
Methanol, followed by 2 mL of deionized water.

Loading & Washing: Load the pH-adjusted sample at 1 mL/min. Wash sequentially with 2 mL
of 0.1 M HCI (removes acidic/neutral interferences) and 2 mL of Methanol (removes
hydrophobic interferences).

Elution: Elute the target analytes with 2 mL of a freshly prepared solution of 5% NH4+OH in
Methanol. Causality: The high pH (>10.5) deprotonates the tertiary amine, breaking the ionic
interaction with the sorbent and releasing the analyte.

Reconstitution & Analysis: Evaporate the eluate to dryness under a gentle stream of N2z at
40°C. Reconstitute in 100 pL of initial mobile phase (e.g., 95% Water / 5% Acetonitrile with
0.1% Formic Acid).
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o Data Acquisition (Validation Check 2): Inject 2 pL into the UHPLC-MS/MS. The system must
monitor at least two MRM transitions (Table 1). The ratio of the Qualifier ion to the Quantifier
ion must fall within £20% of the ratio established by the calibration standard. Causality: This
strict ion ratio requirement prevents isobaric matrix components from generating false-
positive results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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